molecular formula C26H27FN4O2 B10837025 N-[2-[1-(3-fluorophenyl)-2-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]naphthalene-2-carboxamide

N-[2-[1-(3-fluorophenyl)-2-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]naphthalene-2-carboxamide

Cat. No.: B10837025
M. Wt: 446.5 g/mol
InChI Key: BYFCBILNFVVIKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

US9453017, 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly detailed in the available literature. The major products formed from these reactions are typically analyzed for their efficacy in blocking influenza infection .

Scientific Research Applications

US9453017, 1 has been extensively studied for its scientific research applications, particularly in the field of antiviral therapies. It has shown promising results in blocking influenza infection in cell-based assays. The compound’s ability to inhibit phospholipase D activity has also been explored, making it a potential candidate for further research in antiviral drug development .

Mechanism of Action

The mechanism of action of US9453017, 1 involves its ability to inhibit phospholipase D activity, which plays a crucial role in the replication of influenza viruses. By blocking this enzyme, the compound effectively reduces the ability of the virus to infect human epithelial cells .

Comparison with Similar Compounds

US9453017, 1 can be compared with other phospholipase D inhibitors. Similar compounds include those that also target phospholipase D activity to inhibit viral replication. US9453017, 1 stands out due to its specific efficacy in blocking influenza infection in cell-based assays .

If you have any more specific questions or need further details, feel free to ask!

Properties

Molecular Formula

C26H27FN4O2

Molecular Weight

446.5 g/mol

IUPAC Name

N-[2-[1-(3-fluorophenyl)-2-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]naphthalene-2-carboxamide

InChI

InChI=1S/C26H27FN4O2/c27-22-6-3-7-23(17-22)31-25(33)29-18-26(31)10-13-30(14-11-26)15-12-28-24(32)21-9-8-19-4-1-2-5-20(19)16-21/h1-9,16-17H,10-15,18H2,(H,28,32)(H,29,33)

InChI Key

BYFCBILNFVVIKQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12CNC(=O)N2C3=CC(=CC=C3)F)CCNC(=O)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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